molecular formula C17H21ClN2O4S3 B2901067 4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole CAS No. 863448-78-6

4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole

Cat. No.: B2901067
CAS No.: 863448-78-6
M. Wt: 449
InChI Key: SVNXDWKLDMLSNG-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole is a complex organic compound characterized by its multiple functional groups, including sulfonyl, chloro, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole core. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl groups can be further oxidized under specific conditions.

  • Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfates.

  • Reduction: Formation of sulfides or thioethers.

  • Substitution: Introduction of various functional groups such as nitro, amino, or halogen atoms.

Scientific Research Applications

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Its unique structure may make it a candidate for biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.

  • Industry: It may find use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological system under study.

Comparison with Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-morpholine: Similar in structure but lacks the piperidinyl group.

  • 5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole: Lacks the chlorophenylsulfonyl group.

  • 4-Chlorophenylsulfonyl-2-(methylsulfonyl)thiazole: Similar core structure but different substituents.

Uniqueness: The presence of both the chlorophenylsulfonyl and piperidinyl groups in this compound makes it unique compared to its analogs

This comprehensive overview provides a detailed understanding of 4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylpiperidin-1-yl)-2-methylsulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S3/c1-11-8-12(2)10-20(9-11)16-15(19-17(25-16)26(3,21)22)27(23,24)14-6-4-13(18)5-7-14/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNXDWKLDMLSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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